molecular formula C19H18BrN3O4S B11318243 2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11318243
M. Wt: 464.3 g/mol
InChI Key: WNEZREHONKVKIX-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, an ethoxy-methoxyphenyl group, and a thiadiazolyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenoxy group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C19H18BrN3O4S

Molecular Weight

464.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H18BrN3O4S/c1-3-26-15-9-4-12(10-16(15)25-2)18-22-19(28-23-18)21-17(24)11-27-14-7-5-13(20)6-8-14/h4-10H,3,11H2,1-2H3,(H,21,22,23,24)

InChI Key

WNEZREHONKVKIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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